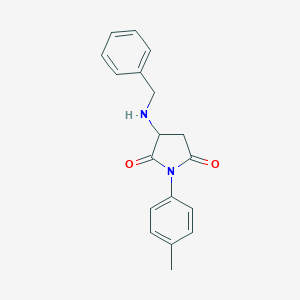![molecular formula C12H8N6O3S B304511 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine, also known as NFATP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the expression of certain proteins involved in cell cycle regulation.
Biochemical and Physiological Effects:
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes involved in programmed cell death. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has also been found to inhibit cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to modulate the immune response by inhibiting the production of certain cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it exhibits good selectivity and sensitivity for copper ions, making it a potential candidate for the detection of copper ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its cytotoxic activity may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential applications as an anticancer and antibacterial agent. Additionally, further research is needed to explore its potential as a fluorescent probe for the detection of copper ions in biological systems.
Synthesemethoden
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been synthesized through different methods, including a one-pot reaction, a microwave-assisted method, and a solvent-free synthesis. The one-pot reaction involves the reaction of 2-amino-4-chloropyridine with 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of acetic acid and sodium acetate. The microwave-assisted method involves the reaction of 2-amino-4-chloropyridine with 5-nitro-2-furaldehyde and thiosemicarbazide in ethanol under microwave irradiation. The solvent-free synthesis involves the reaction of 2-amino-4-chloropyridine with 5-nitro-2-furaldehyde and thiosemicarbazide in the presence of sodium hydroxide under solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of copper ions, as a potential anticancer agent, and as a potential antibacterial agent. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit good selectivity and sensitivity for copper ions, making it a potential candidate for the detection of copper ions in biological systems. 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has also been found to exhibit cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, 4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been found to exhibit antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of antibacterial agents.
Eigenschaften
Produktname |
4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine |
|---|---|
Molekularformel |
C12H8N6O3S |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H8N6O3S/c19-18(20)10-2-1-9(21-10)7-14-17-11(15-16-12(17)22)8-3-5-13-6-4-8/h1-7H,(H,16,22)/b14-7+ |
InChI-Schlüssel |
FBOXORKUMYCPJL-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CN=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CN=CC=C1C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CN=CC=C1C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)